molecular formula C11H7Cl2NO B1335478 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 169036-52-6

1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1335478
CAS No.: 169036-52-6
M. Wt: 240.08 g/mol
InChI Key: XPXSTXAGACLSFG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by the presence of a pyrrole ring substituted with a 3,4-dichlorophenyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, facilitated by reagents such as halogens or nitro groups under acidic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids or bases. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted pyrrole derivatives .

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde include:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications in various fields.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-10-4-3-8(6-11(10)13)14-5-1-2-9(14)7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXSTXAGACLSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405849
Record name 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169036-52-6
Record name 1-(3,4-dichlorophenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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